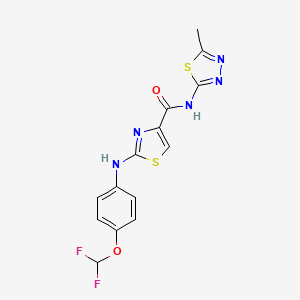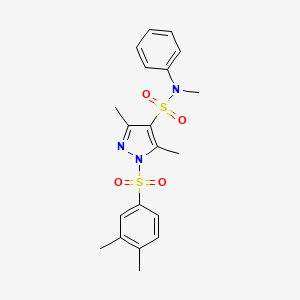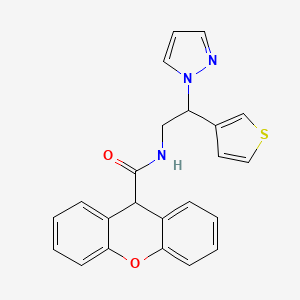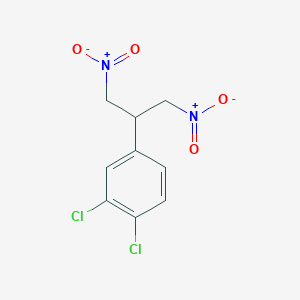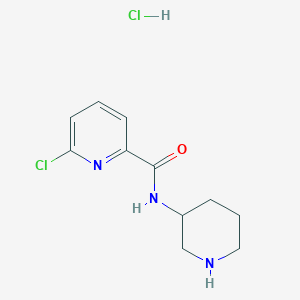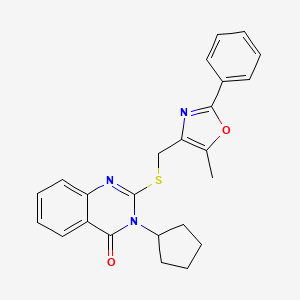
3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activity
One study focused on the synthesis of 1, 2, 4 Triazole Derivatives and their Biological Activity, demonstrating the process of cyclisation to produce compounds with potential biological activities. The structures of these synthesized compounds were confirmed through various spectral analyses, and their biological activities were screened, showing promise for further investigation (Havaldar & Patil, 2008).
Antiparkinsonian Agents
Another research elaborated on the synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as antiparkinsonian agents. The study synthesized a series of compounds and evaluated them for their antiparkinsonian activity, identifying the most active compounds through structural analysis and biological screening (Kumar, Kaur, & Kumar, 2012).
Anticancer and Antimicrobial Agents
Further, a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were designed, synthesized, and evaluated for their anticancer and antimicrobial activities. The study provided insights into the structure-activity relationships and highlighted the potential of these compounds as promising hits for developing therapeutic agents (Bolakatti et al., 2020).
H1-Antihistaminic Agents
Research on the design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones introduced a new class of H1-antihistaminic agents. This study not only synthesized a series of compounds but also tested their in vivo H1-antihistaminic activity, identifying compounds with significant protection against histamine-induced bronchospasm (Alagarsamy & Parthiban, 2013).
CDK Inhibitors
Another important area of research involves the design, synthesis, and evaluation of compounds for inhibition of cyclin-dependent kinases (CDKs), a crucial target in cancer therapy. A study reported the synthesis of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, showing potent inhibition of CDKs, providing a foundation for the development of new cancer therapeutics (Mcintyre et al., 2010).
properties
IUPAC Name |
3-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16-21(25-22(29-16)17-9-3-2-4-10-17)15-30-24-26-20-14-8-7-13-19(20)23(28)27(24)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDDAIFLYTUHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





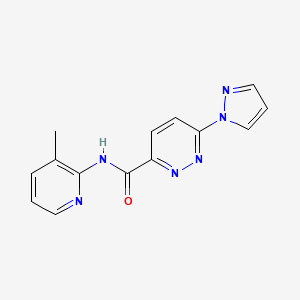
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
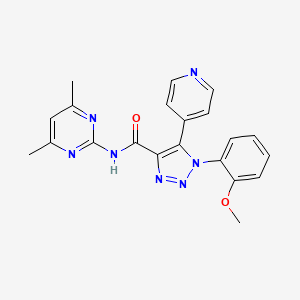
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
